2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Overview
Description
2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a compound belonging to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structure and versatility, which make them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of other complex molecules . In biology and medicine, it is studied for its potential therapeutic properties . In industry, it is used in the development of new materials and technologies .
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O.ClH/c13-9-1-3-10(4-2-9)16-8-11-7-14-5-6-15(11)12(16)17;/h1-4,11,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKWIZAINUHPRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CN(C2=O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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